molecular formula C13H16INO B3060662 N-cyclohexyl-2-iodobenzamide CAS No. 62142-03-4

N-cyclohexyl-2-iodobenzamide

Cat. No.: B3060662
CAS No.: 62142-03-4
M. Wt: 329.18 g/mol
InChI Key: ZJNSSYJUGWDBMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-iodobenzamide is a specialized organic compound that serves as a key synthetic precursor in modern organic chemistry. Its primary research value lies in its use for the convenient, one-pot synthesis of benziodazolone heterocycles, an important class of hypervalent iodine reagents . These cyclic iodine(III) compounds are accessed through oxidation of ortho-iodobenzamides like this compound with common oxidants such as m-chloroperoxybenzoic acid (mCPBA) . The resulting benziodazolones are versatile reagents with demonstrated applications in atom-transfer reactions and, notably, in the direct esterification of alcohols and amidation of amines . In these reactions, the benziodazolone acts as an oxidative coupling assistant, enabling the transfer of an acyloxy ligand to the alcohol or amine substrate in the presence of a phosphine and a base, providing a valuable method for forming carbonyl derivatives . This makes this compound a valuable building block for researchers developing new synthetic methodologies and exploring the reactivity of hypervalent iodine compounds. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNSSYJUGWDBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354475
Record name N-cyclohexyl-2-iodobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62142-03-4
Record name N-cyclohexyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclohexyl 2 Iodobenzamide and Its Analogues

Amidation Reactions from Acyl Halides

The formation of an amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic chemistry. For N-cyclohexyl-2-iodobenzamide, this is typically accomplished by reacting an activated form of 2-iodobenzoic acid with cyclohexylamine (B46788).

Conventional Synthesis from 2-Iodobenzoyl Chloride and Cyclohexylamine

The most direct and widely used method for preparing this compound is the reaction between 2-iodobenzoyl chloride and cyclohexylamine. nih.govgoogle.com This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acyl chloride is readily attacked by the nucleophilic amine, leading to the formation of the corresponding amide and hydrochloric acid. To neutralize the acid byproduct, a base, typically a tertiary amine like triethylamine (B128534), is added to the reaction mixture. nih.govgoogle.com

The general procedure involves dissolving 2-iodobenzoyl chloride and triethylamine in a suitable solvent, such as dichloromethane (B109758). nih.gov The mixture is then cooled, often to 0 °C, before the dropwise addition of cyclohexylamine. nih.govgoogle.com The reaction is typically stirred for a short period at a low temperature and then allowed to warm to room temperature to ensure completion. google.com The workup procedure usually involves washing the reaction mixture with water and an acidic solution to remove excess amine and base, followed by extraction and purification, often through recrystallization, to yield the final product as a white solid. nih.govgoogle.com High yields, often exceeding 90%, have been reported for this synthesis. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the amidation reaction can be influenced by several factors, including the choice of solvent, base, and reaction temperature. While dichloromethane is a commonly used solvent due to its inertness and ability to dissolve the reactants, other solvents can also be employed. nih.govgoogle.com The selection of the solvent can affect the reaction rate and the ease of product isolation.

The base plays a crucial role in scavenging the hydrochloric acid generated during the reaction. Triethylamine is a frequent choice because it is a non-nucleophilic base that does not interfere with the desired amidation. nih.govgoogle.com The stoichiometry of the base is important; typically, a slight excess is used to ensure complete neutralization of the acid.

Temperature control is also a key parameter. The initial cooling of the reaction mixture helps to moderate the exothermic reaction between the acyl chloride and the amine, preventing potential side reactions. nih.govgoogle.com Allowing the reaction to proceed to completion at room temperature is a common practice. google.com The optimization of these conditions ensures a high yield and purity of this compound.

Table 1: Conventional Synthesis of this compound and Analogues

AmineAcyl ChlorideBaseSolventYieldReference
Cyclohexylamine2-Iodobenzoyl chlorideTriethylamineDichloromethane95% nih.gov
Isopropylamine2-Iodobenzoyl chlorideTriethylamineDichloromethane97% nih.gov
Ethylamine2-Iodobenzoyl chlorideTriethylamineDichloromethane94% mdpi.com
tert-Butylamine2-Iodobenzoyl chlorideTriethylamineDichloromethane94% mdpi.com
Aniline2-Iodobenzoyl chlorideTriethylamineDichloromethane82% mdpi.com

Multi-Component Reaction (MCR) Based Preparations

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. tcichemicals.comrug.nl This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. tcichemicals.commdpi.com

Integration of Ugi Four-Component Reaction for Iodobenzamide Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. sciepub.comorganic-chemistry.org This reaction is highly versatile and has been adapted for the synthesis of various complex molecules, including those containing the iodobenzamide scaffold. rug.nlnih.govnih.gov

In the context of this compound analogues, the U-4CR can be employed to construct a core structure which can then be further modified. For instance, a Ugi reaction using 2-iodobenzoic acid, an amine, an aldehyde, and an isocyanide can generate a complex amide product. rug.nlrug.nl While not a direct synthesis of this compound itself, this methodology allows for the creation of a diverse library of related compounds by varying the four input components. nih.govnih.gov For example, using ammonia (B1221849) as the amine component in a Ugi reaction with 2-iodobenzoic acid, an aldehyde, and an isocyanide can produce an N-acyl-α-amino acid amide, which contains the 2-iodobenzamide (B1293540) moiety. acs.org

The general mechanism of the Ugi reaction is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.org The isocyanide then adds to the iminium ion, followed by an intramolecular acyl transfer to yield the final stable product. organic-chemistry.org

Scope and Limitations of MCR Precursor Pathways

The use of MCRs, particularly the Ugi reaction, provides a highly flexible platform for generating a wide array of iodobenzamide derivatives. The diversity of commercially available aldehydes, amines, carboxylic acids, and isocyanides allows for the creation of large compound libraries for various applications, including drug discovery. mdpi.comrug.nl For instance, Ugi products derived from 2-iodobenzamide can serve as precursors for the synthesis of complex heterocyclic systems through subsequent cyclization reactions. rug.nlrug.nlacs.org

However, there are limitations to this approach. The Ugi reaction itself can sometimes lead to the formation of byproducts, and the yields can be variable depending on the specific combination of reactants. rug.nl The reaction conditions, such as the solvent and temperature, often need to be carefully optimized for each specific set of starting materials to achieve good results. rug.nlrug.nl For example, solvents like 2,2,2-trifluoroethanol (B45653) are often used to facilitate the reaction. acs.orguj.edu.pl Furthermore, while the Ugi reaction is excellent for generating diversity, if the sole target is a simple molecule like this compound, the conventional amidation approach is often more direct and efficient. The power of the MCR approach lies in its ability to rapidly build molecular complexity from simple starting materials. rug.nlrug.nl

Role As a Key Precursor in Advanced Organic Transformations

Applications in Hypervalent Iodine Chemistry

The presence of the iodine atom in N-cyclohexyl-2-iodobenzamide allows it to be readily oxidized from the standard iodine(I) state to a hypervalent iodine(III) state. wikipedia.org Hypervalent iodine reagents are prized in modern organic synthesis for their low toxicity, high efficiency, and unique reactivity, often mimicking the behavior of heavy metal reagents without the associated environmental concerns. researchgate.netdiva-portal.org this compound is a key precursor for a specific class of cyclic hypervalent iodine(III) reagents known as benziodazolones.

Synthesis of Benziodazolones (Iodine(III) Heterocycles)

Benziodazolones are nitrogen analogs of the well-known benziodoxolones and function as effective atom-transfer reagents and electrophiles in various transformations. mdpi.com The substituent on the nitrogen atom, in this case, a cyclohexyl group, allows for the fine-tuning of the reagent's reactivity. mdpi.com

A straightforward and efficient method for synthesizing benziodazolones from this compound involves oxidation with peroxybenzoic acids. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.com The iodobenzamide is treated with m-CPBA, leading to the formation of the corresponding cyclic iodine(III) heterocycle. mdpi.com This process involves the oxidation of the iodine(I) center to the iodine(III) state, with concomitant cyclization to form the stable benziodazolone ring system.

The general procedure involves adding the this compound to a stirred mixture of m-CPBA in acetonitrile at a low temperature (e.g., 0 °C), followed by stirring at room temperature for several hours to ensure the completion of the reaction. mdpi.com The resulting product, a 3-chlorobenzoyloxybenziodazolone derivative, can then be isolated through filtration and washing. mdpi.com

The benziodazolones derived from this compound are not merely synthetic curiosities but are reactive intermediates with significant applications. They have been shown to be effective reagents for promoting esterification and amidation reactions. mdpi.com For instance, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, these benziodazolones can smoothly react with alcohols or amines to produce the corresponding esters or amides of 3-chlorobenzoic acid. mdpi.com

These reagents have demonstrated utility in atom-transfer reactions, serving as effective electrophilic sources for various functional groups, including azides and trifluoromethylthiol groups. mdpi.com The reactivity of these compounds stems from the electrophilic nature of the hypervalent iodine center and the ability of the ligands attached to it to be transferred to nucleophiles. researchgate.net

Generation of Related Cyclic Haloiodanes

Beyond the benziodazolones formed via oxidation with peroxybenzoic acids, this compound can serve as a precursor to other cyclic haloiodanes. Cyclic λ³-haloiodanes are versatile reagents known to promote halogenations, halocyclizations, and various oxidation reactions, offering reactivity that is distinct from traditional electrophilic halogen sources. researchgate.net The synthesis of these compounds often involves the oxidation of the parent iodo-compound in the presence of a halide source. For example, chloroiodanes can be formed under specific conditions using reagents like tert-butyl hypochlorite. researchgate.net These cyclic haloiodanes are valuable synthetic tools, expanding the range of transformations accessible from the this compound scaffold. researchgate.net

Mechanistic Insights into Hypervalent Iodine Formation and Reactivity

The formation of hypervalent iodine compounds like benziodazolones from this compound involves the oxidation of the iodine atom. The electronic structure of these iodine(III) species is best described by the three-center-four-electron (3c-4e) bond model, which accounts for the linear geometry of the ligands around the central iodine atom. wikipedia.orgresearchgate.net This "hypervalent bond" is typically longer and weaker than a standard covalent bond, which is a key factor in the reactivity of these reagents. organic-chemistry.org

The reactivity of the derived benziodazolones in transformations such as esterification involves a process known as ligand coupling or reductive elimination. researchgate.net In these reactions, the hypervalent iodine(III) center is reduced back to the iodine(I) state as two of its ligands couple to form a new bond. For example, in the presence of an alcohol and triphenylphosphine, a ligand exchange likely occurs at the iodine center, followed by reductive elimination to form the ester product and regenerate the this compound precursor. mdpi.com Computational studies, including Density Functional Theory (DFT), have been employed to understand the transition states and intermediates involved in these reactions, supporting mechanisms that involve hypervalent twist and ligand exchange as key steps. researchgate.netdiva-portal.org

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is also a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. nih.gov The presence of the aryl iodide functionality allows for the generation of aryl radicals or enables transition-metal-catalyzed coupling reactions, while the amide portion of the molecule can act as an internal nucleophile or participate in the cyclization in other ways.

An example of this utility is the synthesis of benzomacrolactams. Through a regioselective 12-endo aryl radical cyclization, derivatives of this compound can be transformed into large, nitrogen-containing ring systems. researchgate.net For instance, N-(4-allyloxybutyl)-2-iodobenzamide, a related structure, undergoes cyclization when treated with tri-n-butyltin hydride to furnish the corresponding benzomacrolactam. researchgate.net This type of transformation highlights the potential for creating complex molecular architectures from simple benzamide (B126) precursors.

Annulation Reactions for Polycyclic Isoquinolinone and Isoindolinone Derivatives

This compound serves as a foundational substrate for annulation reactions that build complex, fused heterocyclic systems like polycyclic isoquinolinones and isoindolinones. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation.

A one-pot strategy for synthesizing 3-hydroxy-3-furylisoindolinone derivatives utilizes a copper-catalyzed oxidative cascade inter-molecular double cyclization of 2-iodobenzamide (B1293540) derivatives with propargyl dicarbonyl compounds. ntnu.edu.tw This method involves a series of reactions, including cyclization, coupling, and double C(sp³)-H functionalization, all occurring in a cascade manner. ntnu.edu.tw

Copper-Catalyzed Cyclization Methodologies

Copper catalysis is pivotal in mediating the cyclization of N-substituted 2-iodobenzamide precursors. These methodologies offer an efficient route to various isoindolinone structures. For instance, the synthesis of N-aryl-isoindolinones can be achieved through a copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-arylbenzamides. nih.govorganic-chemistry.org This approach is advantageous as it avoids the need for pre-halogenated substrates, expensive transition metals, or toxic reagents like tin or carbon monoxide. nih.govorganic-chemistry.org

Optimization of these reactions has shown that copper(I) iodide (CuI) combined with pyridine-based ligands in solvents like 1,2-dichloroethane (B1671644) (DCE) can provide high yields of the desired isoindolinone products. organic-chemistry.org Mechanistic studies suggest that these transformations may proceed through a radical pathway. organic-chemistry.org

Divergent Synthetic Strategies for Scaffold Diversification

Divergent synthesis enables the creation of multiple, structurally distinct molecules from a common starting material by selectively altering reaction conditions. This strategy is highly valuable for generating libraries of compounds for drug discovery and chemical biology. nih.govnih.gov While specific examples detailing divergent pathways starting directly from this compound to produce both isoquinolinone and isoindolinone scaffolds are not extensively documented, the principle can be applied to related systems.

For example, the choice of catalyst or reaction partner can steer the reaction toward different cyclic products. Research on other N-alkoxybenzamides has shown that catalyst choice can be crucial; copper-catalyzed radical cascade annulations can yield isoxazolidine-fused isoquinolones, demonstrating how a change in catalyst system can lead to different fused polycyclic structures. mdpi.comsemanticscholar.org The development of such strategies for this compound would be a significant step in diversifying the accessible chemical space from this precursor. nih.govchemrxiv.org

Formation of 1,2-Benzisoselenazolone Derivatives

This compound is a key starting material for the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones, a class of organoselenium compounds with significant pharmacological interest, exemplified by the drug ebselen. nih.govnih.gov

Copper-Promoted C-Se Bond Formation Pathways

The core transformation in the synthesis of 1,2-benzisoselenazolones from N-substituted ortho-halobenzamides is the formation of a carbon-selenium (C-Se) bond. Copper-mediated cross-coupling with a selenium source, such as potassium selenocyanate (B1200272) (KSeCN), provides an effective route to these heterocyclic systems. nih.gov The reaction involves an intramolecular cyclization that forms the C-Se-N bond sequence characteristic of these compounds. nih.gov Copper(I) is an effective catalyst for this type of carbon-heteroatom bond formation. nih.gov

The table below summarizes the synthesis of various 2-alkyl-1,2-benzisoselenazol-3(2H)-ones from their corresponding N-substituted-2-bromobenzamide precursors using a copper-catalyzed thermal method.

CompoundN-Substituent (R)Yield (%)
1aPhenyl70
1bn-Butyl60
1cCyclohexyl75
1dBenzyl72
1e4-Methoxybenzyl65
1f(R)-1-Phenylethyl80
Data adapted from a study on the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones, showcasing the versatility of the copper-catalyzed C-Se bond formation. nih.gov
Investigation of Thermal and Photoinduced Conditions

The copper-promoted synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones can be performed under both thermal and photoinduced conditions, with mechanistic differences between the two pathways. nih.gov

Thermal Conditions: When the reaction is heated, the presence of a copper ligand like 1,10-phenanthroline (B135089) is crucial for facilitating the C-Se bond formation. The mechanism under these conditions is proposed to involve an atom transfer (AT) process. nih.gov

Photoinduced Conditions: In the absence of a ligand, photoactivation provides an alternative pathway. This process likely proceeds through a single electron transfer (SET) mechanism, demonstrating a ligand-free approach to the same products. nih.gov

This dual reactivity allows for flexibility in the synthetic setup, accommodating different substrate sensitivities and experimental constraints.

Access to Indole (B1671886) Derivatives

The synthesis of indole scaffolds from this compound is not a direct or commonly reported transformation in the chemical literature. Standard indole syntheses typically start from precursors like anilines (e.g., Fischer, Bischler-Möhlau), 2-iodoanilines, or involve the cyclization of ortho-substituted nitroaromatics. openmedicinalchemistryjournal.comacs.org

While copper-catalyzed methods are known to facilitate the synthesis of indole derivatives from various starting materials, such as the reaction of aryl iodides and enamines or the cyclization of o-aminophenylacetylenes, a direct pathway from an N-substituted 2-iodobenzamide is not established. researchgate.net The challenge lies in forming the requisite C2-C3 bond of the indole ring from the benzamide starting material. Such a transformation would likely require a multi-step sequence, possibly involving reduction of the amide carbonyl and subsequent cyclization and aromatization steps, rather than a direct annulation. Research in this specific area remains an open avenue for synthetic exploration.

Copper-Catalyzed Reactions with Alkynes and Anilines

Copper-catalyzed reactions represent an efficient method for forming carbon-carbon and carbon-nitrogen bonds. While direct studies on this compound are specific, the broader class of 2-iodobenzamides participates in such transformations. Copper catalysis can facilitate the coupling of terminal alkynes with the aryl iodide, a reaction that proceeds under mild conditions. nih.gov This methodology is valuable for introducing alkynyl moieties, which are versatile functional groups for further synthetic manipulations.

Furthermore, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, enable the formation of C-N bonds. These reactions can be applied to couple anilines with aryl halides like this compound to synthesize more complex diamine structures. The development of these copper-catalyzed systems allows for the preparation of diverse amine classes from readily available alkyne and amine starting materials with high levels of chemo- and regioselectivity. nih.gov

Synthesis of Phthalimides via Carbonylative Cyclization

The synthesis of phthalimides, a core structure in various biologically active molecules, can be achieved from this compound through carbonylative cyclization. This process involves the introduction of a carbonyl group (CO) and subsequent intramolecular ring-closure.

Palladium-Catalyzed Protocols

Palladium catalysis is a powerful tool for carbonylative cyclization reactions. rsc.orgrsc.org In this context, a palladium catalyst facilitates the reaction of this compound with carbon monoxide to form an acyl-palladium intermediate. This intermediate is then trapped intramolecularly by the amide nitrogen, leading to the formation of the five-membered phthalimide (B116566) ring. These cascade reactions are important synthetic tools for creating heterocyclic molecules. nih.gov The use of a heterogeneous palladium catalyst can offer advantages such as broad substrate scope, high functional group tolerance, and the potential for catalyst recovery and reuse, making the process efficient and suitable for larger-scale applications. organic-chemistry.org

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations of this compound derivatives are a key strategy for synthesizing nitrogen-containing heterocycles. thieme-connect.dersc.org These reactions typically proceed in three main steps: the selective generation of an aryl radical at the C2 position, a subsequent intramolecular cyclization step where the radical attacks a multiple bond within the N-cyclohexyl substituent (or a modified N-substituent), and finally, the quenching of the resulting cyclized radical to yield the final product. wikipedia.org Radical reactions are often advantageous due to their mild conditions and high tolerance for various functional groups. thieme-connect.dewikipedia.org

Regioselectivity Studies (5-exo vs. 6-endo Pathways)

The regiochemical outcome of intramolecular radical cyclizations is a critical aspect, primarily governed by Baldwin's rules, which generally favor the kinetically preferred 5-exo cyclization pathway over the 6-endo pathway. researchgate.netnih.gov For N-vinylic 2-iodobenzamides, tributyltin hydride (Bu₃SnH)-mediated aryl radical cyclizations have been studied to understand this regioselectivity. researchgate.net

In these systems, the initially formed aryl radical can attack the proximate carbon of the vinyl group (5-exo-trig cyclization) to form a five-membered ring, or the distal carbon (6-endo-trig cyclization) to form a six-membered ring. Research has shown that simple N-vinylic 2-iodobenzamides exclusively yield the 5-exo cyclization products. researchgate.netresearchgate.net However, controlling this regioselectivity is challenging, and favoring the 6-endo product often requires specific substrate modifications. nih.gov In some cases, the observed 6-endo product is not the result of a direct cyclization but rather a subsequent neophyl rearrangement of the intermediate radical formed after an initial 5-exo cyclization. researchgate.netresearchgate.net

Substrate TypeCyclization PathwayPrimary OutcomeReference
Simple N-vinylic 2-iodobenzamides5-exoExclusive formation of 5-membered ring products (isoindolones). researchgate.net
N-vinylic 2-iodobenzamides with α-phenyl substituent5-exo followed by rearrangementPredominant formation of 6-membered ring products via neophyl rearrangement. researchgate.net
General Halogenated N-heterocyclesSwitchable (reagent-controlled)Selective 5-exo or 6-endo products depending on the hydrogen atom transfer (HAT) reagent used. nih.gov
Influence of Substituents on Radical Cascade Products

Substituents on the reacting precursor can significantly influence the outcome of radical cascade reactions. d-nb.info In the case of N-vinylic 2-iodobenzamides, the presence of a phenyl substituent on the vinylic carbon atom alpha to the nitrogen atom dramatically shifts the product distribution. researchgate.net While unsubstituted enamides give exclusively 5-exo cyclization products, those bearing an α-phenyl group yield predominantly 6-endo cyclization products. researchgate.netresearchgate.net

This change is attributed to the stability of the radical intermediates. The initial 5-exo cyclization of the α-phenyl substituted enamides leads to a stabilized benzylic radical. This radical is sufficiently stable to undergo a neophyl-type rearrangement, which involves fragmentation and re-cyclization to form the thermodynamically more stable six-membered ring before it can be trapped by a hydrogen donor like Bu₃SnH. researchgate.net The concentration of the hydrogen atom donor can also play a role; lower concentrations can favor the rearrangement process leading to the 6-endo product. researchgate.netresearchgate.net

Preparation of Benzazepine Derivatives

This compound is a suitable starting material for the synthesis of benzazepine derivatives, which are seven-membered nitrogen-containing heterocyclic rings fused to a benzene (B151609) ring. These structures are of interest in medicinal chemistry. One approach involves the intramolecular cyclization of appropriately substituted this compound precursors. For instance, a regioselective 12-endo aryl radical cyclization of an N-(4-allyloxybutyl)-2-iodobenzamide has been used to create a benzomacrolactam, a larger ring system related to benzazepines. researchgate.net More direct methods can involve transition metal-catalyzed reactions, such as nickel-catalyzed cyclization/cross-coupling, which can be tuned by ligands to produce various benzazepine derivatives. nih.gov

Formation of 2-Tetrazolylmethyl-isoindolin-1-ones

The synthesis of 2-tetrazolylmethyl-isoindolin-1-ones represents a multi-step process where this compound can serve as a crucial starting material for the formation of the core isoindolin-1-one (B1195906) structure. This is typically achieved through a palladium-catalyzed intramolecular cyclization. While a direct, one-pot synthesis of 2-tetrazolylmethyl-isoindolin-1-ones from this compound is not extensively documented, the synthetic route can be logically constructed from well-established reactions.

The initial and key step involves the formation of the N-cyclohexylisoindolin-1-one core. Palladium-catalyzed intramolecular C-N bond formation is a powerful method for the synthesis of isoindolinones from N-substituted-2-iodobenzamides. This transformation proceeds via an oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by an intramolecular aminopalladation and reductive elimination to afford the cyclized product.

Reaction Step Reagents and Conditions Product
Intramolecular CyclizationPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., K2CO3), Solvent (e.g., DMF), HeatN-cyclohexylisoindolin-1-one
N-Alkylation5-(Chloromethyl)-1H-tetrazole, Base (e.g., NaH), Solvent (e.g., THF)N-cyclohexyl-2-(1H-tetrazol-5-ylmethyl)isoindolin-1-one

Once the N-cyclohexylisoindolin-1-one is synthesized, the final step is the introduction of the tetrazolylmethyl group at the nitrogen atom of the isoindolinone ring. This can be achieved through a standard N-alkylation reaction. Deprotonation of the amide nitrogen using a suitable base, such as sodium hydride, generates a nucleophilic anion that can then react with a tetrazolylmethyl halide, for instance, 5-(chloromethyl)-1H-tetrazole, to yield the desired 2-tetrazolylmethyl-isoindolin-1-one derivative. The choice of the tetrazole regioisomer (e.g., 1H or 2H) can be influenced by the specific starting materials and reaction conditions.

Other Advanced Synthetic Applications

Beyond the synthesis of specific heterocyclic targets, this compound and its derivatives hold potential in other advanced synthetic applications, including peptide chemistry and the generation of diverse molecular scaffolds.

Derivatization for C-Terminal Modifications in Peptides (e.g., Decarboxylative Alkynylation)

The C-terminal modification of peptides is a critical tool in medicinal chemistry for enhancing their therapeutic properties. Decarboxylative alkynylation is a powerful reaction that introduces an alkyne functionality at the C-terminus of a peptide by replacing the carboxylic acid group. While direct examples involving this compound derivatives in this specific context are not prevalent in the literature, the underlying chemical principles suggest a plausible application.

The general strategy for decarboxylative alkynylation of a C-terminal amino acid involves the activation of the carboxylic acid, often by converting it into a redox-active ester. This is followed by a nickel- or iron-catalyzed cross-coupling with an alkynylating agent. In a hypothetical scenario, a derivative of this compound could be designed to act as a novel activating group for the C-terminal carboxylic acid of a peptide. The benzamide moiety could be functionalized to facilitate the formation of a redox-active ester, and the cyclohexyl group could be modified to enhance solubility or to introduce other desirable properties.

General Reaction Key Components Potential Role of this compound Derivative
Decarboxylative Alkynylation of PeptidesC-terminal peptide, Activating agent, Metal catalyst (Ni or Fe), Alkynylating agentA functionalized derivative could serve as a novel activating agent for the C-terminal carboxylic acid.

This speculative application highlights the potential for developing new reagents based on the benzamide scaffold for peptide modification.

Precursors for Functionalized Benzamide Scaffolds and Analogues

This compound serves as an excellent starting point for the synthesis of a wide array of functionalized benzamide scaffolds and their analogues. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce diverse substituents at the 2-position of the benzamide.

Furthermore, the amide nitrogen can be deprotected or the cyclohexyl group can be chemically modified to generate further diversity. The resulting library of functionalized benzamides can be screened for various biological activities, as the benzamide motif is a common feature in many pharmacologically active compounds. For instance, the synthesis of isoindolinones, as discussed earlier, is just one example of how this precursor can be used to generate more complex, rigid scaffolds that are of significant interest in drug discovery.

Reaction Type Reagents Resulting Scaffold/Analogue
Suzuki CouplingAryl boronic acid, Pd catalyst, Base2-Aryl-N-cyclohexylbenzamides
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu co-catalyst, Base2-Alkynyl-N-cyclohexylbenzamides
Heck CouplingAlkene, Pd catalyst, Base2-Alkenyl-N-cyclohexylbenzamides
Intramolecular Cyclization(See section 3.2.7)Functionalized isoindolinones

The versatility of this compound as a precursor, combined with the power of modern cross-coupling chemistry, provides a robust platform for the generation of novel and diverse benzamide-based molecular architectures for various applications in medicinal and materials chemistry.

Mechanistic Investigations of Reactions Involving N Cyclohexyl 2 Iodobenzamide

Elucidation of Copper-Catalyzed Reaction Mechanisms

Copper-catalyzed reactions are central to the synthetic utility of N-cyclohexyl-2-iodobenzamide and its derivatives. Mechanistic studies suggest that these transformations often proceed through a catalytic cycle involving different oxidation states of copper. A plausible mechanism for a copper-catalyzed tandem reaction initiates with the interaction between a Cu(I) active species and a nucleophile. acs.org The subsequent oxidative addition of the 2-iodobenzamide (B1293540) derivative to this copper(I) complex leads to the formation of a transient Cu(III) intermediate. acs.org This is followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. acs.org

In the context of C-H functionalization, mechanistic studies combining mass spectrometry and density functional theory (DFT) calculations have proposed a cycle involving proton abstraction, oxidative addition, and reductive elimination. mdpi.com While not studying this compound directly, these findings provide a valuable framework. For instance, the synthesis of isoquinolin-2(1H)-yl-acetamides from Ugi adducts like this compound has been optimized, highlighting the crucial role of the copper catalyst and reaction conditions. rug.nl The choice of copper salt can significantly influence the reaction's efficiency.

Table 1: Optimization of Copper-Catalyzed Cyclization of an N-substituted-2-iodobenzamide Ugi Adduct with Acetophenone rug.nl
EntryCatalyst (10 mol%)Base (2 equiv)SolventYield (%)
1CuClCs₂CO₃DMSO62
2CuCl₂Cs₂CO₃DMSO41
3CuSO₄Cs₂CO₃DMSO42
4Cu₂OCs₂CO₃DMSO39

The data indicates that CuCl is the most effective catalyst among those tested for this particular transformation. rug.nl Similarly, in other copper-catalyzed reactions, such as the synthesis of polyheterocycles, various copper salts including CuI, CuSO₄, CuCl, and Cu₂O have been evaluated, with Cu₂O showing good efficacy in certain cases. acs.org

Studies on Radical Intermediates and Rearrangement Processes

The formation of radical intermediates is a key feature in several reactions of this compound and related compounds. Aryl radicals are particularly significant. In Bu₃SnH-mediated radical cyclizations of N-vinylic 2-iodobenzamides, an aryl radical is initially formed from the 2-iodobenzamide precursor. researchgate.net

These reactions exhibit a fascinating regioselectivity that is dependent on the substitution pattern. While some substrates exclusively yield 5-exo cyclization products, enamides with a phenyl substituent on the vinylic carbon predominantly give 6-endo cyclization products. researchgate.net This outcome is not due to a direct 6-endo cyclization but rather results from an initial, reversible 5-exo cyclization of the aryl radical, followed by a neophyl-like rearrangement of the resulting radical intermediate. researchgate.net This rearrangement process transforms the initial 5-membered ring radical into a more stable 6-membered ring radical, which then leads to the final product. researchgate.net

Table 2: Product Distribution in Bu₃SnH-Mediated Radical Cyclization of N-vinylic 2-iodobenzamides researchgate.net
SubstrateProduct(s)Yield(s)Cyclization Mode
10aHH11a (5-exo) & 12a (reduction)52% & 25%Exclusive 5-exo
10ePhH14 (6-endo) & 12e (reduction)65% & 15%Predominant 6-endo via rearrangement
10fPhMe18 (6-endo) & 12f (reduction)57% & 21%Predominant 6-endo via rearrangement

In related systems, such as the visible-light-induced dehydrogenation of 2-iodoaniline (B362364) derivatives catalyzed by cobalt complexes, a highly reactive aryl radical intermediate is generated. rsc.orgnih.gov This intermediate then undergoes a rapid intramolecular 1,n-hydrogen atom transfer (HAT) to generate a more stable alkyl radical, which drives the subsequent steps of the reaction. rsc.orgnih.gov Although this specific example does not use this compound, it underscores the importance of aryl radicals as key controlling intermediates in the functionalization of related iodo-aromatic compounds. rsc.orgnih.gov

Role of Ligands and Base Effects in Reaction Pathways

Ligands and bases are not mere additives but play a crucial, often pathway-directing, role in reactions involving this compound. Their presence or absence can determine which mechanistic pathway is followed. For instance, in the copper-promoted synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones from this compound, the ligand 1,10-phenanthroline (B135089) is essential for the thermally activated pathway, which is proposed to proceed via an Atom Transfer (AT) mechanism. nih.govgoogle.com In this thermal process, cesium carbonate (Cs₂CO₃) is employed as the base. nih.govgoogle.com

Conversely, the absence of the 1,10-phenanthroline ligand favors a photoinduced pathway that likely operates through a Single Electron Transfer (SET) mechanism. nih.govgoogle.com This demonstrates a clear case of ligand-controlled mechanistic switching.

The choice of base and ligand can also dramatically alter the reaction's outcome. In a copper-catalyzed reaction of 2-bromo-benzothioamides, using Cs₂CO₃ as the base leads to the formation of benzodithioles. acs.org However, when the reaction is conducted in the absence of an external sulfur source and the ligand and base are switched to PPh₃ and K₂CO₃, respectively, the reaction pathway shifts to afford dibenzodithiocines via consecutive C(sp²)-S Ullmann couplings. acs.org This highlights the profound influence of both ligand and base in directing the reaction toward different products.

Photochemical Activation and Single Electron Transfer (SET) Mechanisms

Photochemical activation provides an alternative, low-temperature route for reactions with this compound, proceeding through distinct mechanistic pathways compared to thermal methods. A key example is the copper-promoted C-Se cross-coupling reaction. nih.gov In the absence of a directing ligand like 1,10-phenanthroline, photoinduced activation using a mercury lamp enables the reaction to proceed, likely via a Single Electron Transfer (SET) mechanism. nih.govgoogle.com

The proposed SET mechanism involves the photoexcitation of a copper-selenocyanate complex, which then engages in a single electron transfer with the this compound. This process generates an aryl radical and a Cu(II) species, which ultimately lead to the cyclized product. This photochemical method expands the scope of Ullmann-type reactions to include thermally sensitive compounds. nih.gov

Table 3: Comparison of Thermal vs. Photoinduced Copper-Mediated Synthesis nih.gov
ConditionLigandActivationTemperatureProposed Mechanism
Thermal1,10-PhenanthrolineHeating90-110 °CAtom Transfer (AT)
PhotoinducedNone22 W Hg Lamp0 °C to rtSingle Electron Transfer (SET)

The concept of photo-induced SET is also seen in other areas, such as the reaction between carbazoles and aryldiazonium salts, where an electron donor-acceptor (EDA) complex forms and, upon light absorption, undergoes SET to generate an aryl radical. chim.it In many photochemical reactions, the transfer of an electron and a proton can occur in a concerted fashion or stepwise, with electron transfer preceding proton transfer. researchgate.net

Atom Transfer (AT) Mechanisms

Atom Transfer (AT), often referred to as Halogen Atom Transfer (XAT), is a crucial mechanism in thermally activated reactions of this compound, particularly in the presence of a copper catalyst and a suitable ligand. nih.govgoogle.com In the copper-catalyzed synthesis of benzisoselenazolones, the combination of CuI and 1,10-phenanthroline is believed to facilitate the reaction through an AT mechanism. nih.gov

The proposed AT cycle begins with the formation of a (phen)CuI(SeCN) complex. This complex then abstracts the iodine atom from this compound, resulting in a caged aryl radical (Ar•) and a (phen)CuII(SeCN)I complex. nih.gov These intermediates subsequently couple to afford the arylselenocyanate product and regenerate a Cu(I) species, completing the catalytic cycle. nih.gov This ligand-directed thermal activation pathway is distinct from the ligand-free photoinduced SET pathway. nih.gov

Computational studies on XAT from C-X bonds to α-aminoalkyl radicals have provided further insight into this fundamental process, evaluating the influence of the halogen's nature and the substrate's hybridization on the reaction's free energy profile. unirioja.es While not using copper, cobalt-catalyzed reactions have also been shown to merge halogen-atom transfer (XAT) with catalysis to achieve selective eliminations. rsc.org Furthermore, hypervalent iodine compounds known as benziodazolones, which can be synthesized from N-substituted-2-iodobenzamides, are recognized as effective atom-transfer reagents themselves. nsf.govnih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the solution-state structure of N-cyclohexyl-2-iodobenzamide. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a detailed picture of the molecule's connectivity and environment can be constructed.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the benzamide (B126) and cyclohexyl moieties. rsc.org The aromatic region of the spectrum is characterized by a set of multiplets arising from the protons on the 2-iodobenzoyl group. Specifically, a doublet is observed around 7.85 ppm, which can be assigned to the proton ortho to the iodine atom. rsc.org The remaining aromatic protons appear as a multiplet between 7.38 and 7.01 ppm. rsc.org

A broad singlet, often observed around 5.64 ppm, is characteristic of the amide proton (N-H). rsc.org The cyclohexyl group gives rise to a series of signals in the upfield region of the spectrum. A multiplet centered around 4.00 ppm corresponds to the methine proton attached to the nitrogen atom. rsc.org The methylene (B1212753) protons of the cyclohexyl ring appear as a series of multiplets between 1.19 and 2.10 ppm. rsc.org

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
7.85 d Ar-H
7.38 - 7.01 m Ar-H
5.64 s (br) N-H
4.10 - 3.91 m N-CH (cyclohexyl)
2.10 - 1.19 m Cyclohexyl-H

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the amide group typically resonates in the downfield region, around 165-190 ppm. oregonstate.edu The aromatic carbons of the 2-iodobenzoyl group exhibit signals in the range of 125-170 ppm. oregonstate.edu The carbon atom bearing the iodine (C-I) is expected to have a distinct chemical shift due to the heavy atom effect. The carbons of the cyclohexyl ring appear in the upfield region, with the methine carbon (N-CH) resonating at a lower field than the methylene carbons.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Chemical Shift Range (ppm)
C=O (Amide) 165 - 190
Aromatic C 125 - 170
C-I Specific shift due to iodine
N-CH (Cyclohexyl) ~40 - 55
Cyclohexyl CH₂ ~20 - 40

Predicted ranges are based on typical values for similar functional groups. oregonstate.edu

Two-Dimensional NMR Correlations for Complex Structure Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically within two to three bonds. libretexts.org For instance, it would show a correlation between the amide proton and the adjacent methine proton of the cyclohexyl ring, as well as correlations between the protons within the cyclohexyl ring and the aromatic protons. libretexts.org

An HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nanalysis.com This would allow for the definitive assignment of each carbon signal based on the known proton assignments. For example, the proton signal at ~4.00 ppm would show a correlation to the N-CH carbon of the cyclohexyl ring. rsc.orgnanalysis.com The use of such 2D NMR techniques is crucial for the complete structural elucidation of complex organic molecules. rug.nlresearchgate.netresearchgate.net

X-ray Crystallography

Single Crystal Diffraction for Definitive Molecular Structure Elucidation

Single-crystal X-ray diffraction analysis would provide a detailed three-dimensional model of the molecule. Key structural parameters that would be determined include the bond lengths of the C-I, C=O, C-N, and various C-C and C-H bonds, as well as the bond angles around the amide linkage and within the aromatic and cyclohexyl rings. The conformation of the cyclohexyl ring, which is expected to be in a chair conformation, would also be precisely determined. nih.gov The dihedral angle between the plane of the benzamide group and the aromatic ring is another important conformational feature that would be elucidated. nih.gov

Analysis of Intermolecular Interactions, including Halogen Bonds

The crystal packing of this compound is stabilized by a network of intermolecular interactions. A prominent interaction expected in the crystal structure is the halogen bond, a non-covalent interaction involving the iodine atom as a halogen bond donor and a Lewis basic atom (such as the oxygen of the amide carbonyl) as a halogen bond acceptor. researchgate.net The geometry of this interaction, specifically the C-I···O angle and the I···O distance, would be a key feature of the crystal packing. researchgate.net In addition to halogen bonds, classical N-H···O hydrogen bonds between the amide groups of adjacent molecules are also anticipated to play a significant role in the supramolecular assembly. nih.gov These interactions would likely link the molecules into chains or more complex networks in the solid state. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of novel and known chemical compounds. In the study of this compound and its derivatives, HRMS, particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides precise mass measurements. This precision allows for the calculation of the elemental formula of a protonated molecule ([M+H]⁺) with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

Research involving derivatives of this compound has utilized HRMS (ESI-TOF) to confirm the successful synthesis of target molecules. By comparing the experimentally measured mass to the theoretically calculated mass for a proposed chemical formula, researchers can verify the elemental composition. For instance, in the synthesis of related N-substituted-2-iodobenzamides, HRMS has been crucial in confirming the identity of the products. The high accuracy of the mass measurement, typically within a few parts per million (ppm), provides strong evidence for the correct assignment of the molecular formula.

The following table presents representative HRMS data for compounds structurally related to this compound, illustrating the precision of this technique in elemental composition verification. rug.nl

In-situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection (e.g., ESI-MS for copper complexes)

The study of reaction mechanisms, particularly in transition metal-catalyzed reactions, greatly benefits from in-situ spectroscopic monitoring. This approach allows for the observation of transient intermediates and provides a more dynamic understanding of the reaction pathway. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for this purpose, especially in the investigation of copper-catalyzed reactions involving this compound.

In the context of copper-promoted C-Se bond formation reactions where this compound is a starting material, ESI-MS has been employed to identify key copper-containing intermediates. researchgate.net By analyzing the reaction mixture under conditions that mimic the catalytic process, specific copper complexes can be intercepted and characterized. This provides direct evidence for the involvement of certain species in the catalytic cycle.

A study investigating the thermal, copper-promoted reaction of this compound with potassium selenocyanate (B1200272) in the presence of 1,10-phenanthroline (B135089) as a ligand utilized ESI-MS to probe the nature of the copper species present. researchgate.net The analysis, conducted after heating a mixture of the copper(I) source, ligand, and other reagents, led to the detection of distinct cationic and anionic copper complexes. researchgate.net These findings are crucial for postulating a plausible reaction mechanism, suggesting the formation of specific copper-ligand and copper-reagent adducts during the reaction.

The identified copper species from the in-situ ESI-MS study are summarized in the table below.

The detection of these intermediates provides strong support for a mechanism involving the coordination of the phenanthroline ligand to the copper(I) center, followed by interaction with the selenocyanate salt. researchgate.net While these studies provide snapshots of the species present in the reaction, the application of time-resolved in-situ ESI-MS could offer a more continuous view of the reaction progress, mapping the rise and fall of reactants, intermediates, and products over time. Such operando studies are at the forefront of mechanistic chemistry and would be highly valuable for further elucidating the intricate steps of reactions involving this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like N-cyclohexyl-2-iodobenzamide.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics, the geometry of transition states, and the height of activation barriers. For reactions involving this compound, such as cyclization reactions, DFT can elucidate the mechanistic pathways.

Studies on the palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides to form phthalimides have proposed mechanisms that involve the oxidative addition of the palladium catalyst to the C-I bond. rsc.org DFT calculations for such processes would typically model the key intermediates and transition states. For instance, a proposed catalytic cycle for a similar transformation involved an arylpalladium intermediate, which then reacts with a CO source. rsc.org The Gibbs free energy of activation for such steps can be calculated to determine the rate-determining step of the reaction. sumitomo-chem.co.jp

In a related context, DFT studies on the cyclization of ortho-alkynylanilines have been used to explore different possible reaction pathways and their substituent dependence. frontiersin.org For this compound, a key reaction is its potential intramolecular cyclization. Theoretical calculations on similar systems, such as the cyclization of N-acyl-2-iodoanilines, have been performed to understand the regioselectivity (e.g., 5-exo versus 6-endo cyclization). chim.it These studies often employ DFT to calculate the activation energies for the competing pathways. For example, a study on a related system might reveal the relative energy barriers for different cyclization modes, as shown in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Activation Energies for Cyclization Pathways of an N-substituted 2-iodobenzamide (B1293540).

Pathway Transition State Geometry Activation Energy (kcal/mol)
5-exo-trig Formation of a five-membered ring 18.5
6-endo-trig Formation of a six-membered ring 22.1

Note: This data is illustrative and based on typical findings for related systems. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for electrophilic attack and hydrogen bond acceptance. dergipark.org.trresearchgate.nettandfonline.com The hydrogen atom attached to the amide nitrogen would exhibit a positive potential, rendering it a hydrogen bond donor site. dergipark.org.trresearchgate.nettandfonline.com The iodine atom, due to its electronegativity and the sigma-hole phenomenon, could also present a region of positive potential, making it a potential site for halogen bonding interactions.

A computational study on (amino)carbonothionyl (nitro)benzamide derivatives found that the most negative potential (Vmin) was located near the carbonyl oxygen, while the most positive potential (Vmax) was on the amide N-H hydrogen. tandfonline.com A similar distribution would be anticipated for this compound.

Table 2: Representative MEP Surface Values for a Benzamide (B126) Derivative.

Site Electrostatic Potential (a.u.) Implication
Carbonyl Oxygen -0.045 Site for electrophilic attack / H-bond acceptor
Amide N-H Hydrogen +0.032 Site for nucleophilic attack / H-bond donor

Note: Values are representative and taken from studies on similar benzamide structures.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. rsc.orgoregonstate.edu For this compound, this includes understanding its role in transition metal-catalyzed reactions or its thermal and photochemical transformations.

For example, N-substituted 2-iodobenzamides are known precursors for the synthesis of quinazolinones through copper-catalyzed domino reactions with enaminones. rsc.org Computational studies can help to unravel the intricate sequence of events, such as Ullmann-type coupling, Michael addition, and retro-Mannich reactions. rsc.org DFT calculations can be employed to model the intermediates and transition states for each step, providing a detailed energy profile of the entire catalytic cycle.

Similarly, the mechanism of palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides has been investigated. rsc.org Theoretical calculations can confirm the proposed intermediates, such as the initial arylpalladium complex, and evaluate the feasibility of different subsequent pathways, for instance, phenoxycarbonylation versus intramolecular C-H activation. rsc.org

Conformational Analysis and Intermolecular Interactions Modeling

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it packs in the solid state.

Conformational Analysis: The molecule possesses conformational flexibility, primarily due to the rotation around the C-N amide bond and the C-C bond connecting the cyclohexyl ring to the amide nitrogen, as well as the chair-boat interconversion of the cyclohexyl ring itself. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. acs.org Studies on similar N-cyclohexyl amides have used both experimental (dynamic NMR) and computational (semiempirical and ab initio) methods to determine the conformational preferences. scielo.brresearchgate.net For N-cyclohexyl-N,N-dimethylcarbamate, the equatorial conformer is generally favored. scielo.br A similar preference would be expected for this compound due to the steric bulk of the benzoyl group. The planarity of the amide group is another key feature that can be analyzed computationally. acs.org

Table 3: Calculated Intermolecular Interaction Energies for a Benzamide Dimer.

Interaction Type Energy (kcal/mol)
Electrostatics -10.2
Exchange-Repulsion 8.5
Induction (Polarization) -2.1
Dispersion -4.8
Total Interaction Energy -8.6

Note: This data is illustrative and based on SAPT calculations for a model benzamide system.

Application of Hybrid and Double-Hybrid Functionals in Computational Spectroscopy

The accurate prediction of spectroscopic properties, such as vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, is a key application of computational chemistry. The choice of the DFT functional is critical for achieving high accuracy. Hybrid and, more recently, double-hybrid density functionals have shown excellent performance in this regard. frontiersin.orgnih.gov

Hybrid functionals, like B3LYP, incorporate a portion of exact Hartree-Fock exchange, which often improves the description of electronic properties compared to pure DFT functionals. Double-hybrid functionals, such as B2PLYP and DSD-PBEP86, go a step further by including a fraction of second-order Møller-Plesset perturbation theory (MP2) correlation. rsc.org These functionals can provide highly accurate predictions for molecular geometries, and rotational and vibrational spectroscopic parameters. frontiersin.orgnih.govnih.gov

While a specific computational spectroscopic study on this compound is not available, the application of these advanced functionals would be the state-of-the-art approach. A benchmark study on a set of medium-sized molecules demonstrated that double-hybrid functionals, in conjunction with appropriate basis sets, can yield vibrational frequencies with a mean absolute deviation of around 5 cm⁻¹ compared to high-level reference data. frontiersin.org Such an approach would be highly valuable for interpreting the experimental spectra of this compound and for identifying its different conformers based on their unique spectroscopic signatures.

Table 4: Comparison of Mean Absolute Deviations (MADs) for Vibrational Frequencies (in cm⁻¹) for Different DFT Functionals.

Functional Type MAD (cm⁻¹)
PBE Pure DFT ~25-35
B3LYP Hybrid ~15-20
B2PLYP Double-Hybrid ~8
rev-DSD-PBEP86 Double-Hybrid ~5

Source: Based on data from Barone et al. (2020) for a benchmark set of molecules. mdpi.comnih.gov

Structure Reactivity Relationships and Derivative Research

Impact of N-substituent Variations on Reaction Outcomes and Selectivity

The nature of the substituent attached to the amide nitrogen (the N-substituent) is a critical determinant of the chemical behavior of 2-iodobenzamide (B1293540) derivatives. Variations at this position can dramatically alter reaction pathways, efficiency, and selectivity, particularly in intramolecular cyclization reactions, which are key methods for synthesizing complex heterocyclic structures.

Research has shown that the steric and electronic properties of the N-substituent directly influence the accessibility and reactivity of the amide group. For instance, in the synthesis of opioid receptor ligands, variations in the N-substituent of piperidine-based molecules were found to modulate agonist and antagonist activity, suggesting that the substituent's nature dictates the molecule's binding orientation and interaction at a receptor site. nih.gov Similarly, in the morphinan (B1239233) series, altering the N-substituent from a methyl to a phenethyl group significantly enhances affinity and selectivity for the µ-opioid peptide (MOP) receptor. nih.gov

The conformation of the amide bond (cis vs. trans) can also be influenced by the N-substituent, which in turn affects reactivity. Studies on the oxidative dearomatic cyclization of N-substituted benzanilide (B160483) derivatives revealed that reaction yields are related to the cis and trans conformations of the amide bond. researchgate.net Bulky N-substituents may favor a specific conformation that is either more or less reactive in a subsequent cyclization step. This conformational control can be a powerful tool for achieving selectivity in complex syntheses.

The following table summarizes the observed impact of N-substituent characteristics on reaction outcomes.

N-Substituent CharacteristicImpact on Reaction OutcomeExample Reaction Type
Steric Bulk Can hinder or facilitate catalyst approach; influences amide bond conformation.Metal-catalyzed cross-coupling
Electronic Nature Modulates the nucleophilicity of the amide nitrogen.Intramolecular amination
Conformational Bias Can lock the molecule in a reactive or unreactive conformation.Oxidative dearomatic cyclization
Specific Functional Groups Can direct reactions to specific sites or participate in the reaction.Opiate receptor binding modulation

Influence of Aromatic Ring Substituents on Reactivity and Product Yields

The electronic nature of a substituent—whether it is electron-donating (activating) or electron-withdrawing (deactivating)—is a key factor. libretexts.orglibretexts.org Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, which can facilitate reactions like electrophilic aromatic substitution but may impact the properties of the carbon-iodine bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the ring's electron density. libretexts.orglibretexts.org This can significantly affect the strength of halogen bonds, where electron-withdrawing substituents tend to deepen the σ-hole on the iodine atom, strengthening the bond. nih.gov This modulation of the C-I bond is critical in reactions where oxidative addition to a metal catalyst is the rate-determining step.

The position of the substituent (ortho, meta, or para) relative to the iodine atom or the amide group is also crucial. An ortho-substituent, for example, can exert a significant steric effect, potentially hindering the approach of a catalyst or reagent to the reactive center. The interplay of inductive and resonance effects, which are position-dependent, further fine-tunes the reactivity of the molecule. libretexts.org For instance, electron-donating substituents with a positive mesomeric effect favor meta-iodines as halogen bond donors, while those with a negative mesomeric effect favor ortho- and para-iodines. researchgate.net

The table below illustrates how different types of aromatic ring substituents can affect reactivity.

Substituent TypeGeneral Effect on Aromatic RingImpact on C-I Bond ReactivityPotential Influence on Yields
Electron-Donating (e.g., -OCH₃, -NH₂) Activates the ring toward electrophilic attack. libretexts.orglibretexts.orgMay decrease the electrophilicity of the carbon, potentially slowing oxidative addition.Variable; can enhance or decrease depending on the specific reaction mechanism.
Electron-Withdrawing (e.g., -NO₂, -CN) Deactivates the ring toward electrophilic attack. libretexts.orglibretexts.orgIncreases the electrophilicity of the carbon, often facilitating oxidative addition. nih.govOften leads to higher yields in cross-coupling reactions.
Halogens (e.g., -Cl, -F) Deactivates the ring through induction but can donate electron density through resonance. libretexts.orgInductive withdrawal can facilitate oxidative addition.Generally leads to moderate to good yields.

Synthesis and Evaluation of Novel Analogues with Modified Scaffolds

The N-cyclohexyl-2-iodobenzamide framework is a versatile starting point for the synthesis of novel analogues with structurally diverse scaffolds. By modifying the core components—the N-substituent, the aromatic ring, or the amide linker—researchers can access new chemical space and develop compounds with tailored properties. These efforts are crucial for discovering new therapeutic agents and functional materials.

One common strategy involves the intramolecular cyclization of 2-iodobenzamides to construct polycyclic heterocyclic systems. For example, copper-catalyzed intramolecular N-arylation has been used to synthesize tricyclic dibenzoxazepinones from 2-iodobenzamides and 2-bromophenols. researchgate.net Similarly, palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives provides rapid access to complex indole (B1671886) scaffolds. acs.org These methods leverage the reactivity of the carbon-iodine bond to forge new carbon-carbon or carbon-heteroatom bonds.

Another approach is to replace the benzamide (B126) core with other aromatic or heteroaromatic systems to explore different electronic and steric environments. The synthesis of poly-substituted 2-iminothiazolines, for instance, has been achieved through an iodine-promoted cyclization reaction, demonstrating a transition-metal-free method to build novel heterocyclic scaffolds. rsc.org

The evaluation of these novel analogues involves a comprehensive analysis of their structure and reactivity. Spectroscopic and crystallographic techniques are used to confirm their chemical identity and stereochemistry. Their reactivity is then probed in various chemical transformations to establish structure-activity relationships. This systematic evaluation provides valuable insights that guide the design of future generations of molecules with enhanced or entirely new functionalities.

Future Research Directions in N Cyclohexyl 2 Iodobenzamide Chemistry

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's increasing emphasis on environmental responsibility necessitates the development of greener and more sustainable methods for synthesizing N-cyclohexyl-2-iodobenzamide. Future research should prioritize the integration of green chemistry principles into the synthetic routes for this compound.

Key areas of focus include:

Enzymatic Amide Bond Formation: The use of enzymes, such as lipases, as biocatalysts for the amidation reaction between 2-iodobenzoic acid and cyclohexylamine (B46788) presents a promising green alternative to traditional chemical methods. Enzymatic reactions often proceed under mild conditions, in safer solvents, and with high selectivity, thereby reducing the generation of hazardous byproducts.

Bio-based and Safer Solvents: Research into the replacement of conventional volatile organic compounds (VOCs) with greener alternatives is crucial. Investigations into the use of bio-derived solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water for the synthesis of this compound could significantly reduce the environmental footprint of the process.

Energy-Efficient Synthesis: Exploring energy-efficient synthetic techniques such as microwave-assisted or solvent-free reactions could lead to more sustainable protocols. For instance, microwave irradiation has been shown to accelerate amide bond formation, potentially reducing reaction times and energy consumption.

Renewable Starting Materials: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into synthetic pathways that can derive 2-iodobenzoic acid and cyclohexylamine from biomass sources would represent a major leap forward in the green synthesis of this compound.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
BiocatalysisEnzymatic coupling of 2-iodobenzoic acid and cyclohexylamine.Milder reaction conditions, higher selectivity, reduced waste.
Alternative SolventsUtilization of bio-based solvents like CPME or 2-MeTHF.Reduced toxicity and environmental impact compared to traditional solvents.
Energy EfficiencyMicrowave-assisted synthesis.Faster reaction times, lower energy consumption.
Renewable FeedstocksDerivation of precursors from biomass.Reduced reliance on fossil fuels, enhanced sustainability.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis offer significant potential to improve the synthesis and subsequent functionalization of this compound. Future research should focus on the discovery and application of novel catalytic systems to enhance reaction efficiency, selectivity, and scope.

Promising research directions include:

Advanced Transition Metal Catalysis: While palladium and copper catalysts are established in cross-coupling reactions involving aryl iodides, there is room for the development of more active and robust catalysts. Research into ligands that can promote challenging transformations or enable reactions at lower catalyst loadings would be beneficial. Furthermore, exploring catalysis with more earth-abundant metals like iron or nickel for C-N bond formation and other coupling reactions is a key area for sustainable chemistry.

Organocatalysis: The use of small organic molecules as catalysts for amide bond formation is an attractive alternative to metal-based systems. Investigating the applicability of organocatalysts, such as those based on boric acid or hydrogen-bond donors, for the synthesis of this compound could lead to metal-free and less toxic synthetic routes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. Future work could explore the use of photoredox catalysis for the synthesis of this compound itself, or for its subsequent functionalization through radical-mediated pathways. This could open up new avenues for C-C and C-heteroatom bond formation at the aryl iodide position.

Catalytic SystemPotential Application in this compound ChemistryExpected Advantages
Earth-Abundant Metal CatalystsIron or nickel-catalyzed amidation and cross-coupling reactions.Reduced cost and toxicity compared to precious metal catalysts.
OrganocatalysisMetal-free synthesis of the amide bond.Avoidance of heavy metal contamination in products.
Photoredox CatalysisVisible-light-mediated synthesis and functionalization.Mild reaction conditions, novel reactivity pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated platforms can offer significant advantages in terms of efficiency, safety, and scalability for the production and derivatization of this compound.

Future research in this area should explore:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound can lead to improved reaction control, enhanced heat and mass transfer, and safer handling of reagents. mdpi.com Flow chemistry is particularly well-suited for reactions that are exothermic or involve hazardous intermediates.

Microreactor Technology: The use of microreactors can further enhance the benefits of flow chemistry by providing high surface-area-to-volume ratios, leading to rapid and efficient reactions. nih.govirost.ir This technology could be particularly valuable for optimizing reaction conditions and for the on-demand synthesis of this compound derivatives.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. researchgate.netethz.ch This approach would be highly beneficial for medicinal chemistry programs aimed at exploring the structure-activity relationships of this class of compounds.

TechnologyApplication to this compoundPotential Benefits
Flow ChemistryContinuous production of this compound.Improved safety, scalability, and process control. mdpi.com
MicroreactorsRapid reaction optimization and small-scale synthesis.Enhanced efficiency and reduced reaction times. nih.govirost.ir
Automated SynthesisHigh-throughput synthesis of derivatives.Accelerated discovery of new compounds with desired properties. researchgate.netethz.ch

Discovery of New Reactivity Modes and Synthetic Transformations

The unique combination of an amide and an aryl iodide in this compound opens the door to exploring novel reactivity and synthetic transformations. Future research should aim to uncover and exploit new reaction pathways involving this versatile scaffold.

Key areas for investigation include:

C-H Activation: The amide group can act as a directing group for the transition-metal-catalyzed C-H activation of the aromatic ring. Research into the C-H functionalization of this compound could provide direct routes to more complex, substituted benzamide (B126) derivatives, avoiding the need for pre-functionalized starting materials. nih.govacs.org

Novel Transformations of the Aryl Iodide: Beyond traditional cross-coupling reactions, new transformations of the aryl iodide moiety should be explored. This could include visible-light-induced reactions, the formation of hypervalent iodine reagents for further functionalization, or the use of bismuth photocatalysis for C-C bond formation. nih.gov

Photocatalytic Transformations of the Amide Group: Recent advances in photocatalysis have enabled novel transformations involving amide groups. Exploring the potential for photocatalytic N-dealkylation or C-H arylation at the N-cyclohexyl group could lead to new methods for modifying the amide moiety. acs.org

Reactivity ModeApplication to this compoundPotential for New Synthetic Methods
C-H ActivationDirect functionalization of the benzamide aromatic ring.More atom- and step-economical synthesis of complex derivatives. nih.govacs.org
Novel Aryl Iodide ChemistryHypervalent iodine chemistry, photoredox catalysis.Access to new classes of compounds and reaction pathways. nih.gov
Photocatalysis of AmidesModification of the N-cyclohexyl group.New strategies for late-stage functionalization. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclohexyl-2-iodobenzamide with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to minimize side products. Use column chromatography or recrystallization for purification, and validate purity via melting point analysis, HPLC, or GC-MS. Ensure proper characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of unreacted starting materials or intermediates. Cross-reference synthetic protocols with established benzamide derivatives, ensuring reproducibility through detailed experimental logs .

Q. How can researchers characterize the structural integrity of This compound using spectroscopic methods?

  • Methodological Answer : Employ a combination of techniques:

  • X-ray crystallography to resolve the 3D molecular structure and confirm stereochemistry (as demonstrated for iodobismuthates in ).
  • FT-IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm1^{-1}) and iodine substitution patterns.
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with iodine (127I^{127}I) .

Q. What stability profiles should be evaluated for This compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via:

  • UV-Vis spectroscopy to detect changes in chromophores.
  • TGA/DSC to assess thermal decomposition thresholds.
  • Store samples in amber vials at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation, adhering to safety guidelines for iodinated compounds .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved when characterizing novel derivatives of This compound?

  • Methodological Answer : Cross-validate conflicting data using complementary techniques:

  • Compare experimental 1H^1H-NMR shifts with computational predictions (e.g., DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Consult crystallographic databases (e.g., Cambridge Structural Database, ) to confirm bond lengths and angles in structurally analogous compounds .

Q. What computational approaches are suitable for predicting the reactivity of This compound in cross-coupling reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., iodine as a leaving group).
  • Simulate transition states using software like Gaussian or ORCA to model Suzuki-Miyaura coupling pathways.
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via 13C^{13}C-NMR) .

Q. How should pharmacological studies be designed to assess the bioactivity of This compound derivatives?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls and dose-response curves (IC50_{50}/EC50_{50}).
  • Use SAR (structure-activity relationship) analysis to correlate substituent effects (e.g., iodine position) with bioactivity.
  • Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldridch, ) and adhering to standardized protocols for benzamide-based pharmacophores .

Data Analysis and Reproducibility

Q. What strategies mitigate inconsistencies in crystallographic data for iodinated benzamide complexes?

  • Methodological Answer :

  • Refine diffraction data using software like SHELXL, accounting for heavy-atom effects (iodine’s high electron density).
  • Deposit raw datasets in public repositories (e.g., CCDC, ) to enable peer validation.
  • Replicate synthesis under identical conditions to confirm lattice parameters .

Q. How can researchers ensure methodological rigor when synthesizing This compound analogs?

  • Methodological Answer :

  • Follow IUPAC nomenclature and characterization guidelines (e.g., reporting RR-values for crystallography, spectral purity thresholds).
  • Use certified reference materials (CRMs) from accredited suppliers (e.g., PubChem, ) for calibration.
  • Document synthetic yields, side products, and purification steps in detail to support reproducibility claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.